molecular formula C5H12N4 B1302283 Piperazine-1-carboximidamide CAS No. 45695-84-9

Piperazine-1-carboximidamide

Cat. No. B1302283
CAS RN: 45695-84-9
M. Wt: 128.18 g/mol
InChI Key: ZTWBXCGKRKUYSY-UHFFFAOYSA-N
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Patent
US07396830B2

Procedure details

Et3N (1-100 eq.) was added into a solution of 2-keto acyl chloride (1 eq.) and piperazine (1-5 eq.) in an aprotic solvent (such as THF, DMF, dioxane, ether, acetonitrile) and reaction was stirred at room temperature for 17 hours before quenched with saturated aqueous NaHCO3 solution. The aqueous layer was extracted with ethyl acetate. The organic phase combined and dried over anhydrous MgSO4. Concentration in vacuo provided a crude product, which was purified by tritaration, or recrystallization, or silica gel column chromatography, or Shimadzu automated preparative HPLC System.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
2-keto acyl chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
CC[N:3]([CH2:6]C)CC.[NH:8]1[CH2:13][CH2:12][NH:11][CH2:10][CH2:9]1.C1COCC1.C[N:20](C=O)C>C(#N)C.CCOCC.O1CCOCC1>[N:8]1([C:6]([NH2:3])=[NH:20])[CH2:13][CH2:12][NH:11][CH2:10][CH2:9]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCN(CC)CC
Name
2-keto acyl chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCNCC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCOC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)#N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 17 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
before quenched with saturated aqueous NaHCO3 solution
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
Concentration in vacuo

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
product
Smiles
N1(CCNCC1)C(=N)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.